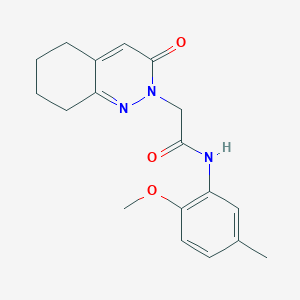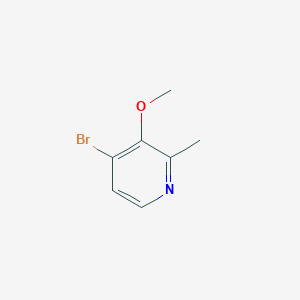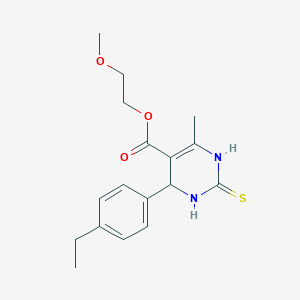![molecular formula C26H24ClN3O2S B2687199 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-imine CAS No. 860610-61-3](/img/structure/B2687199.png)
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a quinazolinimine derivative with a complex structure. It has a quinazoline core, which is a bicyclic compound containing two fused six-membered rings, a benzene ring and a pyrimidine ring. The molecule also contains a sulfanyl group (-SH), a methoxy group (-OCH3), and a phenyl group (a benzene ring). The molecular formula is C26H24ClN3O2S and the molecular weight is 478.011.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinazoline core, the introduction of the methoxy groups, and the attachment of the phenyl and chlorophenyl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic core. Techniques like NMR spectroscopy and X-ray crystallography could be used to determine its structure.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis. However, the compound contains several functional groups that could potentially undergo various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Some general properties can be predicted based on its molecular formula and structure, such as its molecular weight (478.011) and possibly its solubility and stability.Scientific Research Applications
Synthesis and Characterization
Quinazolinone derivatives are synthesized through various chemical reactions, indicating their versatility and potential for modification to explore different biological activities. For instance, the synthesis of novel 4(3H)-quinazolinone derivatives with potential anti-inflammatory and analgesic properties has been reported, demonstrating the compound's utility in medicinal chemistry research (Farag et al., 2012). Similarly, another study achieved the synthesis of 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline and 7,8-dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization, highlighting the chemical versatility and potential applications of these compounds in research (Saitoh et al., 2001).
Potential Biological Activities
Research into quinazolinone derivatives also explores their potential biological activities. For example, the synthesis and biological evaluation of quinazoline-4-thiones revealed compounds with antimycobacterial, photosynthesis-inhibiting, and antialgal activity, suggesting their potential use in addressing infectious diseases and studying biological processes (Kubicová et al., 2003). Another study focused on synthesizing new quinazolinones as potential antimicrobial agents, further indicating the compound's relevance in developing new treatments for microbial infections (Desai et al., 2007).
Safety And Hazards
Without specific toxicity data, it’s difficult to provide detailed safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling and storing this compound.
Future Directions
Future research on this compound could involve studying its synthesis, its chemical reactivity, its physical and chemical properties, and any potential biological or pharmacological activity. This could involve in vitro studies, in vivo studies, or computational modeling.
Please note that this is a general analysis based on the structure and classes of compounds that this molecule belongs to. For a detailed and accurate analysis, specific experimental data and literature would be needed.
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2S/c1-31-23-15-20-22(16-24(23)32-2)29-26(33-14-8-11-18-9-4-3-5-10-18)30(25(20)28)17-19-12-6-7-13-21(19)27/h3-13,15-16,28H,14,17H2,1-2H3/b11-8+,28-25? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMWASYIEYFGLR-GOHOYNSJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC=CC3=CC=CC=C3)CC4=CC=CC=C4Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SC/C=C/C3=CC=CC=C3)CC4=CC=CC=C4Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-imine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2687116.png)
![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2687117.png)
![(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-17-[(2S)-2-methyl-5-oxooxolan-2-yl]-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione](/img/structure/B2687119.png)

![1-[4-(6-Methylpyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2687123.png)
![[2-(3-Chloro-4-methylanilino)-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2687124.png)
![N'-[4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N-hydroxymethanimidamide](/img/structure/B2687126.png)

![4-hydroxy-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2687129.png)
![7-Chloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine](/img/structure/B2687130.png)
![(Z)-8-(4-methoxyphenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2687133.png)
![2-({1-[2-(2-Fluorophenoxy)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2687134.png)

![1-((1R,5S)-8-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2687139.png)